1-(4,6-Dimethyl-2-pyrimidyl)piperazine
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Overview
Description
1-(4,6-Dimethyl-2-pyrimidyl)piperazine is a heterocyclic compound with the molecular formula C10H16N4. It is known for its unique structure, which combines a piperazine ring with a pyrimidine ring substituted with two methyl groups at positions 4 and 6
Mechanism of Action
Target of Action
Piperazine derivatives have been known to show a wide range of biological and pharmaceutical activity .
Mode of Action
It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system . Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
Biochemical Pathways
Pyrimidine derivatives have been known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
It is known that 1-(2-pyrimidyl)piperazine, a piperazine-based derivative, is a metabolite of buspirone .
Result of Action
It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system .
Action Environment
It is known that the action of piperazine compounds can be influenced by the host body’s ability to expel the paralyzed parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethyl-2-pyrimidyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, ethanol, acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1,4-Dimethylpiperazine: A related compound with similar structural features but different substitution patterns.
4,6-Dimethyl-2-(1-piperazinyl)pyrimidine: Another compound with a similar pyrimidine-piperazine structure but different functional groups.
Uniqueness: 1-(4,6-Dimethyl-2-pyrimidyl)piperazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-7-9(2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTXFTSBONWMPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374429 |
Source
|
Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22746-09-4 |
Source
|
Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22746-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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